molecular formula C8H5BrF4O B8731514 2-Bromo-4-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

2-Bromo-4-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B8731514
M. Wt: 273.02 g/mol
InChI Key: QUNRYKLHPBGAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-fluoro-alpha-(trifluoromethyl)benzyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-alpha-(trifluoromethyl)benzyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-4-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H

InChI Key

QUNRYKLHPBGAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge 2-bromo-4-fluoro-benzaldehyde (6.1 g, 30.1 mmol) and trifluoromethyl trimethylsilane (5.4 g, 36.1 mmol) in THF (50 mL) in a 100-mL round bottom flask. Cool the solution to 0° C. under N2. Add Bu4NF (0.3 g, 1.20 mmol). Stir the mixture at 0° C. for another hour. Add hydrogen chloride (40 mL, 1 M, 40 mmol) to the mixture. Stir the mixture at RT overnight. Dilute the reaction mixture with chloroform. Wash the organic layer with water/aqueous saturated sodium chloride, dry over sodium sulfate, and concentrate in vacuo to give the crude product. Purify by FCC (hexanes/ethyl acetate, 4/1) to give the title compound as a yellow oil (7.40 g, 90%). MS (ES) m/z 273/275 [M+1]+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Four
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.